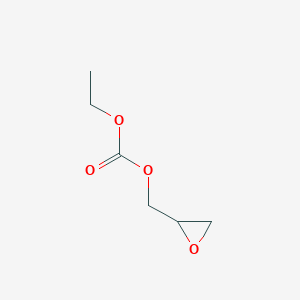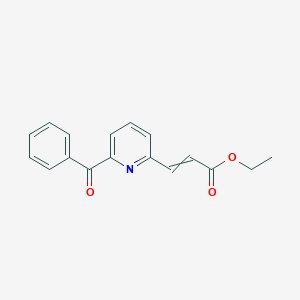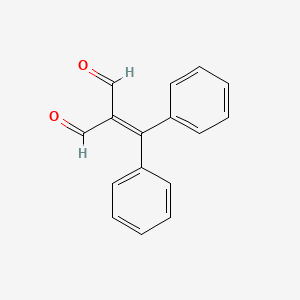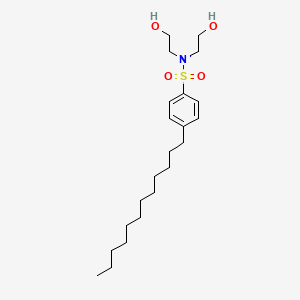![molecular formula C13H12O4 B14405190 4,4'-[Methylenebis(oxy)]diphenol CAS No. 86072-79-9](/img/structure/B14405190.png)
4,4'-[Methylenebis(oxy)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methylenebis(oxy)]diphenol, also known as Bisphenol F, is an organic compound with the chemical formula C13H12O2. It is a type of phenol derivative where two phenol molecules are connected by a methylene bridge. This compound is widely used in the production of epoxy resins and other polymeric materials due to its excellent thermal stability and mechanical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-[Methylenebis(oxy)]diphenol can be synthesized through the condensation reaction of phenol with formaldehyde under acidic or basic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge between the phenol molecules .
Industrial Production Methods
In industrial settings, the production of 4,4’-[Methylenebis(oxy)]diphenol involves a continuous process where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Methylenebis(oxy)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Aplicaciones Científicas De Investigación
4,4’-[Methylenebis(oxy)]diphenol has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the production of epoxy resins and polycarbonate plastics.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Utilized in the manufacture of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 4,4’-[Methylenebis(oxy)]diphenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to estrogen receptors and mimic the effects of natural estrogens, leading to potential endocrine-disrupting effects. In industrial applications, its reactivity with other monomers and cross-linking agents contributes to the formation of durable polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): Another widely used phenol derivative with similar applications in the production of plastics and resins.
Bisphenol S (BPS): A compound used as an alternative to BPA in various applications.
Uniqueness
4,4’-[Methylenebis(oxy)]diphenol is unique due to its lower toxicity compared to Bisphenol A and its ability to provide enhanced thermal stability and mechanical properties in polymeric materials .
Propiedades
Número CAS |
86072-79-9 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenoxy)methoxy]phenol |
InChI |
InChI=1S/C13H12O4/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,14-15H,9H2 |
Clave InChI |
XRXQTLSJDOHUFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCOC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14405117.png)
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)



![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

